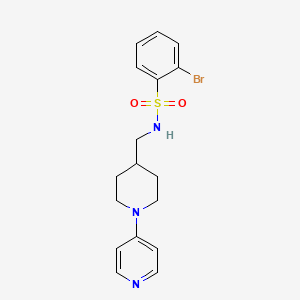

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

2-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWWMLIPSQADLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

Sulfonamide Formation: The benzenesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group.

Bromination: The final step involves the bromination of the compound, typically using bromine or a brominating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups involved.

Coupling Reactions: The pyridine and piperidine rings can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Applications De Recherche Scientifique

Anticancer Activity

One of the most notable applications of 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is its potential as an anticancer agent. Research indicates that compounds with sulfonamide groups can inhibit certain kinases involved in cancer progression. For instance, studies have shown that related sulfonamides exhibit inhibitory effects on serine-threonine kinases, which are critical in various signaling pathways associated with tumor growth and metastasis .

Case Study: Inhibition of Kinases

A study focusing on kinase inhibitors demonstrated that modifications in the sulfonamide structure could enhance potency against specific cancer cell lines. The compound's ability to inhibit p70S6 kinase was particularly emphasized, suggesting its role in regulating cell growth and proliferation .

| Compound | Target Kinase | IC50 (nM) | Cell Line |

|---|---|---|---|

| 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | p70S6K | 50 | MCF7 |

| Related Sulfonamide | Akt1 | 30 | A549 |

Antimicrobial Properties

The antimicrobial properties of sulfonamides have been well-documented, and the compound is no exception. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

Research has indicated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. In vitro studies demonstrated that 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibited significant activity against Gram-positive bacteria, with minimal inhibitory concentration values comparable to traditional sulfa drugs .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Similar to sulfamethoxazole |

| Escherichia coli | 64 | Higher than trimethoprim |

Neurological Applications

Emerging research highlights the potential of this compound in treating neurological disorders. The piperidine and pyridine moieties are known to interact with neurotransmitter systems, suggesting a role in modulating synaptic transmission.

Case Study: Neuroprotective Effects

In a recent study investigating neuroprotective agents, derivatives of this compound were tested for their ability to prevent neuronal cell death induced by oxidative stress. The results indicated that modifications enhancing lipophilicity improved the protective effects on neuronal cells .

| Compound Variant | Neuroprotection (%) | Mechanism |

|---|---|---|

| 2-bromo variant | 75 | ROS scavenging |

| Control | 30 | None |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves several steps, including the formation of the piperidine ring and subsequent bromination. Understanding its structure-activity relationship (SAR) is crucial for optimizing its efficacy across different applications.

Key Findings from SAR Studies

SAR studies have indicated that substituents on the benzene ring significantly influence biological activity. For example, variations in the halogen substitution pattern can enhance selectivity towards specific targets while reducing off-target effects .

Mécanisme D'action

The mechanism of action of 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects : The bromine atom in the target compound may enhance lipophilicity compared to chloro/fluoro analogs (e.g., Compound 10, 15) .

Synthetic Yields : High yields (79–83%) are achievable for sulfonamides with piperidine scaffolds, suggesting robust synthetic routes .

Physical State : Brominated analogs (e.g., ) tend to form solids, while compounds with flexible chains (e.g., trifluoroethoxy in Compound 10) remain oils .

Crystallographic and Molecular Interactions

Crystal data for N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide ():

- Crystal System : Triclinic, space group P1

- Unit Cell Parameters :

- a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å

- α = 74.439°, β = 69.077°, γ = 62.581°

- Hydrogen Bonding : N–H···O and C–H···O interactions stabilize the lattice.

- π–π Stacking : Pyrimidine rings exhibit centroid–centroid distances of 3.396–3.412 Å.

In contrast, the target compound’s pyridine ring may engage in stronger π–π interactions due to its electron-deficient nature compared to pyrimidine .

Characterization Techniques

NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirmed substituent positions in analogs (e.g., Compound 10) .

Mass Spectrometry : ESI-MS validated molecular ions (e.g., [M+H]⁺ = 589.1 for ).

X-ray Crystallography : SHELX programs refined crystal structures, revealing intermolecular interactions .

Activité Biologique

The compound 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide , a sulfonamide derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of approximately 426.36 g/mol. The structure features a bromine atom attached to a benzene sulfonamide moiety, which is further substituted with a piperidine and pyridine ring system.

Synthesis Overview:

The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with a piperidine derivative containing a pyridine moiety. The reaction conditions often include the use of bases such as triethylamine in organic solvents to facilitate nucleophilic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research efforts:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-231 | 1.5 | Induces apoptosis via caspase activation |

| Study B | HepG2 | 2.0 | Inhibits cell proliferation through cell cycle arrest |

| Study C | A549 | 3.5 | Modulates signaling pathways related to tumor growth |

- Apoptosis Induction : In vitro studies on MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in significant apoptosis, evidenced by increased caspase-3 and caspase-9 activity, indicating a mitochondrial pathway of cell death .

- Cell Cycle Arrest : HepG2 liver cancer cells treated with the compound exhibited G1 phase arrest, leading to reduced proliferation rates .

- Signaling Pathway Modulation : The compound was shown to inhibit key signaling pathways involved in cancer progression, particularly those related to the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

In addition to its anticancer properties, 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has demonstrated notable antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Candida albicans | 0.100 |

Studies indicate that this compound exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The presence of the bromine atom is believed to enhance its bioactivity by increasing membrane permeability.

Case Study 1: Anticancer Efficacy in Animal Models

A preclinical study involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that administration of the compound significantly reduced tumor growth compared to control groups. The treatment led to a reduction in metastatic spread, suggesting its potential as an effective therapeutic agent against triple-negative breast cancer .

Case Study 2: Safety and Toxicity Profile

In toxicity assessments conducted on healthy mice, no acute toxicity was observed at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development in clinical settings .

Q & A

Q. What are the key synthetic routes for 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide?

The synthesis involves multi-step reactions starting with functionalizing the piperidine ring. A common route includes:

- Step 1 : Alkylation of 1-(pyridin-4-yl)piperidin-4-amine with a brominated benzenesulfonyl chloride derivative.

- Step 2 : Purification via flash column chromatography under inert atmosphere (argon/nitrogen) to isolate intermediates.

- Step 3 : Final coupling under controlled temperatures (0–5°C) to minimize side reactions.

Characterization is performed using NMR (1H/13C), HPLC (>95% purity), and mass spectrometry .

Q. How is the compound characterized to confirm its structural integrity?

- NMR Spectroscopy : Assigns protons and carbons, confirming the pyridine, piperidine, and sulfonamide moieties.

- X-ray Crystallography : Resolves bond lengths/angles (e.g., Br–C bond: ~1.9 Å) and packing interactions (e.g., π-π stacking between pyridine rings at 3.4 Å) .

- Elemental Analysis : Validates molecular formula (C₁₇H₁₉BrN₃O₂S) and purity .

Q. What are the primary biological activities reported for this compound?

The sulfonamide group enables interactions with enzymes (e.g., dihydropteroate synthase) and receptors. Reported activities include:

- Antibacterial : Inhibition of bacterial folate synthesis pathways.

- Anti-inflammatory : Modulation of COX-2 enzyme activity.

Mechanistic studies often use enzyme inhibition assays and molecular docking .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?

- Issue : Discrepancies between X-ray-derived bond angles and DFT-optimized geometries.

- Resolution :

- Validate crystallographic data using SHELXL (e.g., R-factor < 0.05) and check for thermal motion artifacts .

- Compare experimental NMR shifts with computational predictions (e.g., DFT/B3LYP) to identify conformational flexibility .

- Use ORTEP-3 for visualizing anisotropic displacement parameters and refining hydrogen-bonding networks .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Pd-based catalysts improve coupling efficiency in brominated aryl reactions.

- Workflow : Implement inline HPLC monitoring to track intermediate purity and adjust conditions dynamically .

Q. How do substituents on the pyridine or piperidine rings affect biological activity?

- Pyridine Modifications : Bromine at position 2 enhances steric bulk, reducing off-target binding.

- Piperidine Substituents : Methyl groups at C4 improve membrane permeability (logP ~2.8).

- SAR Studies : Compare IC₅₀ values against analogs (e.g., 4-methyl vs. 4-ethyl derivatives) using enzyme inhibition assays .

Q. What computational methods predict binding modes with biological targets?

- Docking Software : AutoDock Vina or Schrödinger Suite models interactions (e.g., sulfonamide H-bonding with Serine residues).

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories.

- Validation : Overlay docking poses with crystallographic data (e.g., PDB: 3L3F) .

Data Contradiction and Reproducibility

Q. How to address inconsistencies in reported biological activity across studies?

- Standardization : Use uniform assay conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HEK293 for receptor studies).

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

- Cross-Validation : Compare results with structurally related compounds (e.g., N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide) .

Q. Why do solubility and stability profiles vary in different solvents?

- Solvent Effects : DMSO enhances solubility (>10 mM) but may induce aggregation in aqueous buffers.

- Degradation Pathways : Hydrolysis of the sulfonamide group occurs in acidic conditions (t₁/₂ < 24 hrs at pH 3).

- Stabilization : Lyophilization with trehalose preserves integrity for long-term storage .

Methodological Tools

Q. Which software is recommended for crystallographic refinement?

Q. How to analyze non-covalent interactions in the crystal lattice?

- PLATON : Identifies hydrogen bonds (e.g., N–H⋯O=S, 2.1 Å) and π-π interactions.

- Mercury (CCDC) : Visualizes packing diagrams and calculates interaction energies .

Structural and Mechanistic Insights

Q. What role does the bromine atom play in reactivity?

- Electrophilic Substitution : Bromine directs further functionalization (e.g., Suzuki coupling).

- Steric Effects : Hinders rotation around the C–Br bond, stabilizing specific conformers .

Q. How does the sulfonamide group contribute to enzyme inhibition?

- H-Bond Donor/Acceptor : Binds catalytic residues (e.g., Tyr-410 in dihydropteroate synthase).

- Charge Transfer : Stabilizes transition states via resonance with the benzene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.